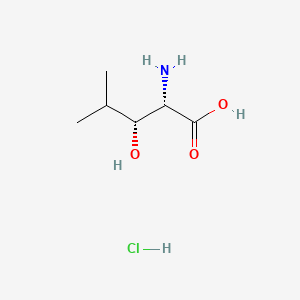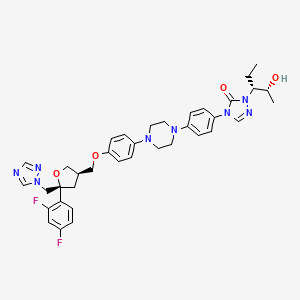
5-(4-methylphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid
Vue d'ensemble
Description
“5-(4-methylphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid” is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects . A similar compound, 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, has been synthesized for the detection of Cd2+ ion .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various techniques. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is typically analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR . Density functional theory (DFT) calculations can also be performed to investigate electronic and spectral characteristics .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For example, a fluorescent chemosensor based on a pyrazole derivative shows high selectivity for Cd2+ in the presence of other metal ions . The fluorescence intensity of the probe has been strongly quenched with increasing concentration of Cd2+ via a photoinduced electron transfer mechanism .Applications De Recherche Scientifique
Structural and Spectral Studies
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related derivative, has been extensively studied for its structural and spectral properties. These investigations involve a combination of experimental and theoretical approaches, including NMR, FT-IR spectroscopy, and density functional theory (DFT) calculations. These studies are crucial for understanding the molecular conformation, chemical shifts, and electronic transitions within the molecule, which are essential for potential applications in various fields such as materials science and pharmaceuticals (Viveka et al., 2016).
Pharmaceutical Research
Research on pyrazole derivatives has shown that these compounds can have significant analgesic and anti-inflammatory activities. For instance, studies on 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters have revealed that certain derivatives exhibit substantial analgesic and anti-inflammatory effects, highlighting the potential of pyrazole compounds in developing new pharmaceutical agents (Gokulan et al., 2012).
Material Science Applications
The research on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has demonstrated their potential as nonlinear optical (NLO) materials. These compounds exhibit significant optical nonlinearity, making them promising candidates for optical limiting applications. This aspect is particularly relevant in the development of materials for photonic and optoelectronic technologies (Chandrakantha et al., 2013).
Antibacterial Research
Studies have been conducted on various pyrazole carboxylic acids to evaluate their antibacterial properties. Certain synthesized pyrazolopyridine derivatives have demonstrated good antibacterial activities, suggesting the potential use of these compounds in developing new antibacterial agents (Maqbool et al., 2014).
Dye and Pigment Industry
Research on carboxylic pyrazolone-based heterocyclic dyes has explored the effects of various substituents on the λmax of these dyes. This research is significant for the dye and pigment industry, as it provides insights into how molecular modifications can influence dye properties, which is critical for textile and paint applications (Tao et al., 2019).
Mécanisme D'action
Propriétés
IUPAC Name |
5-(4-methylphenyl)-1-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-7-9-13(10-8-12)16-11-15(17(20)21)18-19(16)14-5-3-2-4-6-14/h2-11H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQLAAUIQBPRCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methylphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B3180376.png)
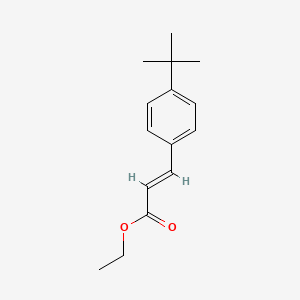
![Methyl 2-Azaspiro[3.3]heptane-6-carboxylate](/img/structure/B3180395.png)




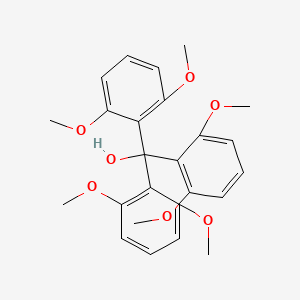
![2-Bromo-9-([1,1'-biphenyl]-3-yl)carbazole](/img/structure/B3180433.png)
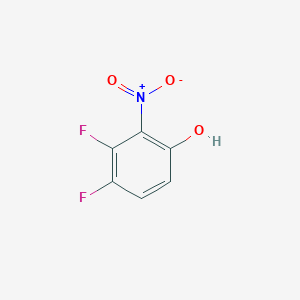
![4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine]](/img/structure/B3180446.png)
